7-Methyl-6-azaspiro[3.4]octane hydrochloride
Overview
Description
“7-Methyl-6-azaspiro[3.4]octane hydrochloride” is a chemical compound with the CAS Number: 2416218-34-1 . It has a molecular weight of 161.67 . The IUPAC name for this compound is ®-7-methyl-6-azaspiro[3.4]octane hydrochloride .
Molecular Structure Analysis
The InChI code for “7-Methyl-6-azaspiro[3.4]octane hydrochloride” is 1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“7-Methyl-6-azaspiro[3.4]octane hydrochloride” is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Heterospirocyclic Compounds as Dipeptide Synthons
Researchers have developed heterospirocyclic compounds, such as methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which serve as novel dipeptide synthons. These compounds have shown potential in peptide synthesis, enabling the creation of complex peptide-based structures with potential therapeutic applications (Suter et al., 2000).
Azaspirocycles in Drug Discovery
The diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro[2.5]octanes, and 5-azaspiro[2.6]nonanes, has been reported. These compounds are important scaffolds in chemistry-driven drug discovery, providing functionalized pyrrolidines, piperidines, and azepines with considerable relevance for medicinal chemistry (Wipf et al., 2004).
Synthesis of Thia/Oxa-Azaspiro[3.4]octanes for Drug Discovery
New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes. These spirocycles have been designed as multifunctional, structurally diverse modules for drug discovery, demonstrating the versatility and potential applications of azaspirocyclic compounds in the development of new pharmaceuticals (Li et al., 2013).
Azaspiro Bicyclic Hydantoin Derivatives in Cancer Treatment
A study on new azaspiro bicyclic hydantoin derivatives has shown significant anti-proliferative activity against human ovarian cancer cells and murine osteosarcoma cells. These compounds have demonstrated potential as anti-tumor and anti-angiogenic agents by inhibiting VEGF secretion in liver metastatic osteosarcoma cells, highlighting the therapeutic potential of azaspirocyclic compounds in oncology (Basappa et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with the compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
7-methyl-6-azaspiro[3.4]octane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHALSLLWBHGCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCC2)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.